diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 24260 involves the reaction of 2,6-dimethyl-3,5-dicarbomethoxy-1,4-dihydropyridine with o-difluoromethylthiophenyl. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of SKF 24260 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SKF 24260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: SKF 24260 can undergo substitution reactions where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
SKF 24260 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of 1,4-dihydropyridines.
Biology: Investigated for its effects on cellular processes, particularly in relation to calcium ion channels.
Medicine: Studied for its potential use in treating cardiovascular diseases due to its hypotensive and vasodilatory effects.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
SKF 24260 exerts its effects primarily by acting as a calcium ion antagonist. It inhibits the influx of calcium ions into cells, which leads to relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The compound targets calcium channels in the cardiovascular system, leading to vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative with similar vasodilatory effects.
Amlodipine: Known for its long-lasting hypotensive activity.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness of SKF 24260
SKF 24260 is unique due to its specific chemical structure, which includes the o-difluoromethylthiophenyl group. This structural feature contributes to its prolonged hypotensive activity and its ability to specifically target coronary vessels. Additionally, SKF 24260 has been shown to have a distinct mechanism of action compared to other calcium antagonists, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
23191-75-5 |
---|---|
Molecular Formula |
C20H22F3NO4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI Key |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
23191-75-5 | |
Synonyms |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Origin of Product |
United States |
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